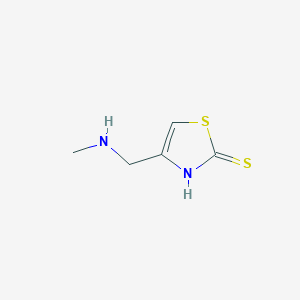

4-((Methylamino)methyl)thiazole-2-thiol

Description

Contextualization within Thiazole (B1198619) Chemistry and Sulfur-Nitrogen Heterocycles

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. wikipedia.orgrsc.org This structural motif is a fundamental building block in a vast family of derivatives. wikipedia.org Thiazoles are planar, aromatic rings, a property that contributes to their stability and influences their chemical reactivity. wikipedia.orgslideshare.net As members of the azole family, which also includes imidazoles and oxazoles, thiazoles are a cornerstone of heterocyclic chemistry. wikipedia.org

The presence of both sulfur and nitrogen atoms defines thiazoles as sulfur-nitrogen heterocycles, a class of compounds with significant importance in medicinal chemistry. openmedicinalchemistryjournal.com These heterocycles are considered "privileged structures" because they frequently appear in biologically active compounds and approved drugs. rsc.org The heteroatoms can enhance interactions with biological targets like enzymes or receptors, potentially leading to greater pharmacological activity. rsc.org The field of sulfur-nitrogen heterocycles is diverse, encompassing other important scaffolds such as benzothiazines, phenothiazines, and thiadiazoles, all of which are extensively explored in the design of new therapeutic agents. rsc.orgopenmedicinalchemistryjournal.com

| Property | Description |

| Structure | 5-membered heterocyclic ring containing one sulfur and one nitrogen atom. wikipedia.orgbritannica.com |

| Aromaticity | Thiazoles are planar and exhibit significant pi-electron delocalization, making them aromatic. wikipedia.orgslideshare.net |

| Classification | Belongs to the azole family of heterocycles. wikipedia.org |

| Reactivity | The ring's electron distribution influences its reactivity, with C5 being a primary site for electrophilic substitution and the C2 proton being susceptible to deprotonation. wikipedia.org |

Historical Trajectory of Related Thiol and Amine Functionalized Heterocyclic Compounds

The history of functionalized heterocycles is deeply intertwined with the development of synthetic chemistry and pharmacology. One of the earliest examples of sulfur-nitrogen heterocycles to gain prominence were the phenothiazines, which emerged from the German dye industry in the late 19th century. rsc.org Their utility evolved significantly over time; before 1940, they were used as antiseptics and antihelmintics, and from the 1940s onward, N-substituted phenothiazines were developed as antihistamines, sedatives, and the first family of antipsychotic agents. rsc.org

The significance of the thiazole ring itself was cemented with the discovery of its presence in essential biomolecules like thiamine (B1217682) (vitamin B1) and in the first widely used antibiotics, the penicillins. wikipedia.orgbritannica.comnih.gov This discovery spurred extensive research into thiazole-containing compounds. nih.gov

The chemistry of the individual functional groups—thiols and amines—also has a long history. Thiols, the sulfur analogs of alcohols, have been studied for their distinct reactivity, particularly their ease of oxidation to form disulfide bonds. britannica.comwikipedia.org In more recent decades, the specific and predictable reactivity of thiol and amine groups has been harnessed in the field of bioconjugation, where heterobifunctional crosslinkers (often containing amine-reactive N-hydroxysuccinimide esters and thiol-reactive maleimides) are used to link biomolecules together. iris-biotech.de This highlights a sophisticated and modern application of fundamental thiol and amine chemistry.

Significance of the Thiazole-2-thiol Moiety in Chemical Research

The thiazole-2-thiol moiety, a key component of the title compound, is a versatile and valuable structural unit in synthetic chemistry. It can exist in tautomeric equilibrium with its thiazole-2(3H)-thione form. This moiety is frequently employed as a building block for more complex molecules with potential biological activity.

Research has demonstrated its utility in several contexts:

Synthetic Intermediate: The related 4,5-dihydrothiazole-2-thiol has been used as a reactant in the synthesis of potential anti-tubercular agents. nih.gov

Sulfur Transfer Agent: A derivative, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, has been developed as an efficient agent for transferring a sulfur atom to create alkanethiols under mild conditions. nih.gov A key feature of this method is the ability to isolate the intermediate thiazolium salt, which serves as a stable and odorless protected form of the thiol. nih.gov

Bioactivity Scaffolding: The thiazole-2(3H)-thione group has been identified as a component in molecules exhibiting antibacterial activity. nih.gov Furthermore, derivatives of the fused ring system, benzo[d]thiazole-2-thiol, have been investigated as inhibitors of bacterial quorum sensing, a process that regulates virulence. nih.gov

The reactivity of the thiol group allows for further functionalization, making the thiazole-2-thiol moiety a strategic starting point for creating libraries of compounds for screening and drug discovery.

Emerging Research Avenues for 4-((Methylamino)methyl)thiazole-2-thiol and its Derivatives

The specific structure of this compound suggests several promising avenues for future research. The core 4-((methylamino)methyl)thiazole scaffold is structurally related to key intermediates used in the synthesis of important pharmaceuticals. For instance, 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) is a known intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS. google.comgoogle.com This connection underscores the pharmaceutical relevance of this particular arrangement of functional groups on a thiazole ring.

Emerging research in thiazole chemistry is heavily focused on the synthesis and biological evaluation of novel derivatives. researchgate.net Current research trends include:

Antimicrobial Agents: The development of new thiazole derivatives to combat drug-resistant bacteria and fungi is an active area of investigation. nih.govmdpi.com

Anticancer Therapeutics: Many studies focus on synthesizing thiazole-containing compounds and screening them for cytotoxic activity against various cancer cell lines. ijper.orgresearchgate.netmdpi.com The thiazole nucleus is a common feature in molecules designed as potential antitumor agents. mdpi.com

Enzyme Inhibition: Functionalized thiazoles are being explored as inhibitors for specific enzymes. For example, thiazole-methylsulfonyl derivatives have been synthesized and investigated as potential inhibitors of carbonic anhydrase. nih.gov

Given these trends, derivatives of this compound could be synthesized by modifying the methylamino or thiol groups to create new chemical entities. These novel compounds would be strong candidates for screening in a wide range of biological assays, including antimicrobial, anticancer, and enzyme inhibition studies, leveraging the proven importance of the thiazole scaffold in medicinal chemistry.

| Compound Class | Therapeutic Target/Application |

| Penicillins | Antibacterial nih.gov |

| Ritonavir (intermediate) | Antiviral (HIV) google.comgoogle.com |

| Thifluzamide | Agricultural Fungicide wikipedia.org |

| Meloxicam | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.org |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase Inhibition nih.gov |

| Benzo[d]thiazole-2-thiol derivatives | Bacterial Quorum Sensing Inhibition nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S2 |

|---|---|

Molecular Weight |

160.3 g/mol |

IUPAC Name |

4-(methylaminomethyl)-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C5H8N2S2/c1-6-2-4-3-9-5(8)7-4/h3,6H,2H2,1H3,(H,7,8) |

InChI Key |

ASSAEJDERDLQDS-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CSC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Methylamino Methyl Thiazole 2 Thiol and Its Analogues

Established Synthetic Routes and Precursor Chemistry

The synthesis of 4-((methylamino)methyl)thiazole-2-thiol and its analogues often relies on well-established principles of thiazole (B1198619) ring formation, followed by or concurrent with the introduction of the key functional groups. The precursor chemistry is critical and typically involves the selection of appropriate building blocks that will ultimately form the thiazole core and its substituents.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a robust and controlled approach to constructing complex molecules like this compound. These strategies allow for the isolation and purification of intermediates, ensuring the final product's purity. A common approach involves the initial formation of a functionalized thiazole ring, which is then elaborated in subsequent steps.

A plausible multi-step pathway can be conceptualized based on the Hantzsch thiazole synthesis. This would involve the reaction of a thiourea (B124793) or a derivative with an α-haloketone. For the target molecule, a key intermediate would be a 4-(halomethyl) or 4-(hydroxymethyl)thiazole-2-thiol.

Conceptual Multi-Step Synthesis:

Formation of a 4-(Hydroxymethyl)thiazole-2-thiol intermediate: This can be achieved by reacting a suitable thiourea derivative with a 3-halo-1-hydroxyacetone.

Conversion to a 4-(Chloromethyl)thiazole-2-thiol: The hydroxyl group of the intermediate from step 1 can be converted to a more reactive leaving group, such as a chloride, using a chlorinating agent like thionyl chloride. This mirrors the chlorination step seen in the synthesis of related compounds google.com.

Reaction with Methylamine (B109427): The 4-(chloromethyl) intermediate can then undergo a nucleophilic substitution reaction with methylamine to introduce the (methylamino)methyl side chain, yielding the final product google.com.

An alternative strategy involves the use of a thiazole derivative as a sulfur transfer agent, which highlights the reactivity at the thiol position nih.gov. This suggests that the thiol group could be protected during the side-chain elaboration and then deprotected.

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Thiazole ring formation | Thiourea, 1,3-dichloroacetone (B141476) | 2-Amino-4-(chloromethyl)thiazole |

| 2 | Conversion to thiol | Diazotization followed by reaction with a sulfur source | 4-(Chloromethyl)thiazole-2-thiol |

| 3 | Nucleophilic substitution | Methylamine | This compound |

This is an interactive data table based on established chemical principles.

One-Pot Reaction Schemes

One-pot syntheses offer a more streamlined and efficient alternative to multi-step procedures by reducing the number of work-up and purification steps, thereby saving time and resources. For the synthesis of thiazole derivatives, one-pot methods have been developed that combine several reaction steps in a single reaction vessel asianpubs.orgnih.govresearchgate.netnih.gov.

A potential one-pot approach for this compound could involve the simultaneous reaction of a dithiocarbamate (B8719985) (as a source for the C=S group), an α-haloketone bearing a protected amino group, and a source of ammonia (B1221849) or methylamine. The development of such a process would require careful optimization of reaction conditions to ensure the desired product is formed with high selectivity.

Microwave-assisted one-pot synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields researchgate.net. This technique could be particularly beneficial for the synthesis of thiazole derivatives.

Novel Approaches in Compound Derivatization and Functionalization

The derivatization and functionalization of the this compound scaffold are crucial for exploring its chemical space and for the development of analogues with potentially interesting properties.

Functional Group Interconversions and Modifications

The functional groups present in this compound—the secondary amine, the methyl group on the side chain, the thiazole ring itself, and the thiol group—offer multiple sites for modification.

N-Alkylation/N-Acylation: The secondary amine of the (methylamino)methyl group can be further alkylated or acylated to introduce a variety of substituents.

Thiol Group Reactions: The thiazole-2-thiol exists in tautomeric equilibrium with the thiazoline-2-thione form. The sulfur atom is a soft nucleophile and can readily react with electrophiles, such as alkyl halides, to form S-alkylated derivatives nih.gov. It can also be oxidized to form disulfides.

Ring Functionalization: While the thiazole ring is relatively stable, electrophilic substitution reactions can be carried out under specific conditions, although these are less common than modifications at the substituent groups. The synthesis of new thiazole derivatives often starts with functionalized precursors to build the desired substitution pattern mdpi.comnih.gov.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| (Methylamino)methyl | N-Alkylation | Alkyl halides | 4-(((Alkyl)(methyl)amino)methyl)thiazole-2-thiol |

| (Methylamino)methyl | N-Acylation | Acyl chlorides, Anhydrides | N-(Thiazol-4-ylmethyl)-N-methylacetamide analogue |

| Thiol | S-Alkylation | Alkyl halides | 2-(Alkylthio)-4-((methylamino)methyl)thiazole |

| Thiol | Oxidation | Mild oxidizing agents | Bis(4-((methylamino)methyl)thiazol-2-yl) disulfide |

This is an interactive data table illustrating potential derivatization reactions.

Exploration of Isomeric and Homologous Structures

The synthesis of isomers and homologues of this compound allows for a systematic investigation of structure-activity relationships.

Isomers: Positional isomers, such as 5-((methylamino)methyl)thiazole-2-thiol, could be synthesized by starting with different precursors in the Hantzsch synthesis. For example, using a 1-halo-3-aminopropan-2-one derivative.

Homologues: Homologues can be prepared by varying the length of the alkyl chain on the amino group (e.g., ethylamino, propylamino) or by inserting a methylene (B1212753) group into the side chain to give 4-(2-(methylamino)ethyl)thiazole-2-thiol. This would involve using N-alkylethylenediamines in the final substitution step.

Green Chemistry Principles and Sustainable Synthesis Optimization

The application of green chemistry principles to the synthesis of thiazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes asianpubs.org.

Key aspects of green chemistry that can be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) researchgate.net.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This can include the use of solid-supported catalysts that can be easily recovered and reused nih.gov.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses often have a higher atom economy than multi-step routes researchgate.net.

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating researchgate.net. A patent for the synthesis of a related compound suggests that avoiding high-pollution reagents like 1,3-dichloroacetone by using 1,3-dihydroxyacetone (B48652) is a greener approach google.com.

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Stereoselective Synthesis and Chiral Resolution Strategies

The synthesis of specific enantiomers of this compound and its analogues is crucial for understanding their structure-activity relationships, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The chirality in these compounds typically arises from the carbon atom attached to the 4-position of the thiazole ring, which is bonded to the methylamino group. Achieving enantiomeric purity can be approached through two primary strategies: direct stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective synthesis aims to create a specific enantiomer directly. One of the most effective ways to achieve this is through a "chiral pool" approach, which utilizes readily available chiral starting materials. Natural amino acids are excellent precursors for this strategy. For instance, an optically pure thiazole amino acid derivative can be synthesized from a corresponding amino acid using a modified Hantzsch thiazole synthesis. d-nb.info This method preserves the stereochemistry of the starting amino acid, directly leading to an enantiomerically enriched thiazole derivative.

Asymmetric synthesis, another direct approach, involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. While specific applications of this to this compound are not widely documented, general methodologies in asymmetric synthesis are applicable. These could include the asymmetric reduction of a precursor ketone or imine, or the asymmetric addition of a methylamino-containing nucleophile to a suitable thiazole-derived electrophile. However, it is noted that racemization can occur during certain thiazole synthesis conditions, which presents a challenge for stereoselective methods.

Diastereomeric Salt Formation: A common and well-established method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base to remove the chiral resolving agent. wikipedia.orgrsc.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Acid |

| (-)-Tartaric acid | Acid |

| (S)-(+)-Mandelic acid | Acid |

| (R)-(-)-Mandelic acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| (-)-Camphor-10-sulfonic acid | Acid |

| Brucine | Base |

| Strychnine | Base |

| (R)-(+)-1-Phenylethylamine | Base |

| (S)-(-)-1-Phenylethylamine | Base |

This table presents a selection of commonly used resolving agents. The choice of agent depends on the specific properties of the racemic mixture.

Enzymatic Kinetic Resolution: An increasingly popular method for chiral resolution is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer of a racemic pair at a much faster rate than the other. For amines, lipases and amine dehydrogenases are commonly employed. researchgate.netnih.gov

In a typical enzymatic resolution of a racemic amine, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated by standard chemical techniques. This method can provide high enantiomeric excess (ee) for both the product and the remaining starting material. researchgate.net For example, the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline heterocycles has been successfully achieved using E. coli whole cells expressing an MAO-N D11 enzyme, yielding the pure enantiomer in 44% yield and 94% ee. nih.gov

Table 2: Example of Enzymatic Kinetic Resolution of a Thiazole Analogue

| Substrate | Enzyme | Resulting Enantiomer | Yield | Enantiomeric Excess (ee) |

| (±)-1H,3H-thiazolo[3,4-a]benzimidazoline | MAO-N D11 | (+)-Enantiomer | 44% | 94% |

Data sourced from a study on the kinetic resolution of thiazolo-benzimidazolines. nih.gov

Chemical Reactivity and Mechanistic Transformations of 4 Methylamino Methyl Thiazole 2 Thiol

Electrophilic and Nucleophilic Reactivity

The reactivity of 4-((methylamino)methyl)thiazole-2-thiol is characterized by the nucleophilic nature of its exocyclic thiol and amine groups and the distinct electronic properties of the thiazole (B1198619) ring.

The thiazole ring possesses a degree of aromaticity, which influences its substitution reactions. wikipedia.org The electron distribution in the ring renders the C2 position the most electron-deficient, the C4 position nearly neutral, and the C5 position the most electron-rich. pharmaguideline.com Consequently, electrophilic substitution reactions preferentially occur at the C5 position. pharmaguideline.com The presence of the electron-donating thiol/thione and alkylamino groups is expected to further activate the C5 position towards electrophiles.

While the ring is generally resistant to electrophilic attack compared to more electron-rich heterocycles, reactions such as halogenation and mercuration can occur, typically at C5. pharmaguideline.com Conversely, the electron-deficient C2 carbon is susceptible to nucleophilic attack, although this is less common than reactions at the exocyclic thiol. A notable reaction is the deprotonation at C2 by strong organometallic bases, such as n-butyllithium, which generates a potent nucleophile that can react with various electrophiles. pharmaguideline.comslideshare.net

The exocyclic thiol and amine groups are the primary centers of reactivity. The thiol group, existing in equilibrium with its more stable thione tautomer, is highly nucleophilic, particularly in its deprotonated thiolate form. This allows for a variety of transformations.

S-Alkylation: The thiol/thiolate readily reacts with alkyl halides to form 2-(alkylthio)thiazole derivatives. This is a common and efficient transformation for this class of compounds. mdpi.com

S-Acylation: Reaction with acyl halides or anhydrides leads to the formation of thioesters.

Oxidation: The thiol moiety is susceptible to oxidation, which can yield disulfides or, under stronger conditions, sulfonic acids. wikipedia.org

The secondary amine in the methylamino group is also a nucleophilic center. It can undergo reactions typical of secondary amines, such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Aldehydes and Ketones: Condensation with carbonyl compounds can form Schiff bases or related adducts.

N-Alkylation: While the thiol is a softer and generally more reactive nucleophile, alkylation on the nitrogen can occur, potentially leading to a quaternary ammonium (B1175870) salt.

| Functional Group | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| Thiol (-SH) | S-Alkylation | Alkyl Halide (e.g., CH₃I) | 2-(Alkylthio)thiazole |

| Thiol (-SH) | Oxidation | Mild Oxidant (e.g., I₂) | Disulfide |

| Amine (-NHCH₃) | N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Amide |

| Amine (-NHCH₃) | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Tautomerism and Isomerization Pathways

A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. The most significant equilibrium is the thione-thiol tautomerism. researchgate.netresearchgate.net

The compound can exist as the aromatic 2-thiol form or the non-aromatic 2-thione form (4-((methylamino)methyl)thiazolidine-2-thione). Extensive studies on related 2-mercapto-heterocycles, such as 2-mercaptobenzothiazole, have shown that the thione form is overwhelmingly dominant in both the solid state and in solution. wikipedia.orgresearchgate.netmst.dk Theoretical calculations and experimental data confirm that the thione tautomer is significantly more stable. researchgate.net This preference is attributed to the greater strength of the C=S double bond and the amide-like stability of the N-C=S group. wikipedia.org

In addition to the primary thione-thiol equilibrium, other tautomeric forms are theoretically possible due to proton migration involving the ring nitrogen and the exocyclic amine. Studies on the analogous 2-amino-4-methylthiazole (B167648) have detailed several potential tautomers arising from hydrogen transfer between the exocyclic amino group and the ring nitrogen (amidine system) or between the methyl group and the ring (imino-enamine system). mdpi.comnih.gov While these pathways are possible, the thione-thiol equilibrium remains the most prominent for 2-mercaptothiazole (B1225461) derivatives.

Ring-Opening and Rearrangement Mechanisms

Under certain energetic conditions, the thiazole ring can undergo cleavage. The course of these reactions often depends on the nature of the substituents and the reaction conditions.

Reductive ring-opening of 2-substituted-4-methylthiazoles can be achieved using sodium in liquid ammonia (B1221849). researchgate.net The mechanism involves the cleavage of the sulfur-carbon bonds, leading to substituted propenethiolates. researchgate.net The specific outcome is dependent on the substituent at the 2-position.

Photochemical reactions can also induce ring-opening. As demonstrated with 2-amino-4-methylthiazole, UV irradiation can initiate cleavage of the S1–C2 or C2–N3 bond, leading to biradical intermediates that can rearrange into various acyclic products. mdpi.com Acid-catalyzed cleavage has also been observed in certain thiazole-2-derivatives under harsh acidic conditions, suggesting that protonation of the ring can initiate pathways leading to ring-opening. researchgate.net

Oxidation-Reduction Chemistry and Electrochemical Behavior

The thiol group is the most readily oxidized functionality in the molecule. Mild oxidizing agents typically convert the thiol to its corresponding disulfide. Stronger oxidizing agents, such as potassium permanganate (B83412) or peracetic acid, can lead to the formation of sulfonic acids, often accompanied by ring-opening. slideshare.netresearchgate.net The thiazole ring itself is relatively resistant to oxidation but can be degraded by harsh oxidants. slideshare.net

Regarding reduction, the thiazole ring is stable against many reducing agents, including catalytic hydrogenation with platinum. pharmaguideline.com However, reductive desulfurization can be accomplished using Raney nickel, which cleaves the C-S bonds and leads to the degradation of the ring structure. pharmaguideline.comslideshare.net

The electrochemical behavior of thiazoles has been utilized in synthetic chemistry. For instance, the electrochemical synthesis of 2-aminothiazoles involves the in-situ generation of reactive intermediates, indicating that the thiazole scaffold can participate in redox processes. organic-chemistry.org

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of thiazoles has been investigated, revealing complex degradation pathways initiated by UV light. Studies on structurally similar compounds like 2-amino-4-methylthiazole provide a model for the potential photodegradation of this compound.

Upon UV irradiation, two primary mechanisms can initiate photochemical reactions:

Ring-Opening via Bond Cleavage : The major pathway involves the cleavage of the S1–C2 bond, leading to the formation of a biradical intermediate. mdpi.com This intermediate can then undergo further rearrangement and hydrogen migration to form various acyclic photoproducts, such as N-substituted carbodiimides. nih.gov A minor pathway involves the cleavage of the C-S and C-N bonds, leading to smaller fragments. nih.gov

Photo-oxygenation : An alternative degradation route, particularly for thiazoles with aryl substituents, involves reaction with singlet oxygen. nih.gov This can proceed via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate that subsequently rearranges and fragments to yield amide-containing structures. nih.gov

The specific degradation products are highly dependent on the substituents and the irradiation conditions (e.g., wavelength, presence of oxygen).

| Initiation Step | Key Intermediate | Potential Product Classes | Reference Model |

|---|---|---|---|

| UV-induced S1-C2 bond cleavage | Biradical | Carbodiimides, Thiirenes, Isocyanoethenethiols | 2-Amino-4-methylthiazole mdpi.comnih.gov |

| Reaction with Singlet Oxygen (¹O₂) | Endoperoxide | Amides, Benzamides (if aryl-substituted) | Aryl-substituted Thiazoles nih.gov |

Theoretical and Computational Investigations of 4 Methylamino Methyl Thiazole 2 Thiol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure, from which properties like geometry, energy, and reactivity can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance of accuracy and computational cost. semanticscholar.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach is widely used to investigate the ground-state properties of molecules, including thiazole (B1198619) derivatives. rsc.orgresearchgate.net

For 4-((Methylamino)methyl)thiazole-2-thiol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. rsc.orgmdpi.com This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |

| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |

| 2-Mercaptothiazole (B1225461) | -8.876 | 3.213 | 12.089 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally less expensive than more advanced ab initio methods, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of the results. researchgate.net

For thiazole systems, HF calculations have been used alongside DFT to provide a comparative analysis of molecular structures and properties. researchgate.netresearchgate.net Generally, bond lengths calculated by the HF method tend to be slightly shorter than those obtained by DFT methods, which often show better agreement with experimental X-ray data where available. researchgate.net More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide higher accuracy by incorporating electron correlation, but at a significantly greater computational expense. These high-accuracy methods are typically reserved for smaller molecules or for benchmarking the performance of more cost-effective methods like DFT.

| Bond | Experimental | HF (6-31G) | B3LYP (6-31G) |

|---|---|---|---|

| S1-C2 | 1.724 | 1.727 | 1.749 |

| C2-N3 | 1.304 | 1.275 | 1.300 |

| N3-C4 | 1.372 | 1.378 | 1.377 |

| C4-C5 | 1.367 | 1.342 | 1.365 |

| C5-S1 | 1.713 | 1.726 | 1.733 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The side chain at position 4 of this compound, -CH₂-NH-CH₃, offers rotational freedom around the C4-C(methyl), C(methyl)-N, and N-C(methyl) bonds, leading to various possible conformers. Additionally, the thiazole-2-thiol moiety can exist in thione-thiol tautomeric forms.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating specific dihedral angles and calculating the corresponding single-point energy at each step, an energy landscape can be mapped. This allows for the identification of stable conformers (energy minima) and the transition states (saddle points) that connect them. Studies on related molecules like 2-amino-4-methylthiazole (B167648) have shown that DFT calculations can effectively map the potential energy diagrams for tautomerization and identify the most stable structures. mdpi.comnih.gov For this compound, such analysis would reveal the preferred three-dimensional structure and the energy barriers to conformational change, which are crucial for understanding its interactions with biological targets.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecular systems over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows chemists to understand the feasibility of a proposed reaction pathway and identify the rate-determining step.

For this compound, computational modeling could be applied to study various reactions, such as its synthesis, potential metabolic transformations, or degradation pathways. For example, in a study of the photochemistry of 2-amino-4-methylthiazole, computational methods were used to identify multiple ring-opening reaction pathways initiated by UV irradiation, mapping the complex transformations that occurred. mdpi.comnih.gov Similar techniques could be used to explore the reactivity of the thiol group, the thiazole ring, or the side chain of this compound, providing a detailed, atomistic understanding of its chemical behavior.

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (FTIR/Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) that are observed in infrared (IR) and Raman spectra. Although theoretical frequencies are often systematically overestimated, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. researchgate.netnih.gov This allows for the confident assignment of spectral bands to specific molecular motions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR parameters, such as chemical shifts (¹H, ¹³C) and coupling constants. By calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained, which are crucial for structural elucidation.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net These calculations can predict the absorption wavelengths (λ_max) observed in a UV-Vis spectrum, helping to understand the electronic transitions responsible for the molecule's color and photochemical properties.

By predicting these spectroscopic parameters for this compound, computational chemistry can provide a theoretical reference to aid in the analysis and interpretation of experimental spectroscopic data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

No published data is available for the HOMO-LUMO energies or the global reactivity descriptors (such as electronegativity, chemical hardness, and global softness) for this compound.

Non-Linear Optical (NLO) Properties and Charge Transfer Studies

There are no available studies detailing the non-linear optical properties, including polarizability and hyperpolarizability, or any charge transfer analyses for this compound.

Coordination Chemistry and Ligand Properties of 4 Methylamino Methyl Thiazole 2 Thiol

Ligand Binding Modes and Coordination Sites

4-((Methylamino)methyl)thiazole-2-thiol is a versatile ligand capable of coordinating to metal ions in several ways. Its structure features a thiazole (B1198619) ring with a nitrogen atom, an exocyclic thiol group, and a methylamino side chain, all of which can potentially bind to a metal center. This polysulfenamidic character allows for diverse coordination behavior.

The deprotonated thiol group (thiolato) is a primary site for coordination. The sulfur atom, being a soft donor, readily forms strong bonds with various transition metals. This mode of coordination is often observed in complexes where the ligand acts as a monodentate or bridging ligand through the sulfur atom.

The thiazole ring contains a nitrogen atom that can act as a coordination site. researchgate.net Additionally, the nitrogen atom of the methylamino side chain presents another potential binding location. researchgate.net The coordination ability of these nitrogen atoms allows the ligand to form chelate rings with metal ions, enhancing the stability of the resulting complexes. The interplay between the thiazole nitrogen and the amine nitrogen allows for the formation of stable five- or six-membered chelate rings, depending on the metal ion and reaction conditions.

The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms classifies this compound as a mixed-donor ligand. nih.gov This characteristic enables it to coordinate with a wide range of metal ions, from soft metals that prefer sulfur coordination to harder metals that favor nitrogen binding. This versatility leads to the formation of complexes with diverse geometries and electronic properties. The ligand can act as a bidentate or tridentate ligand, coordinating through various combinations of its sulfur and nitrogen atoms.

Synthesis and Characterization of Metal Complexes

Metal complexes of thiazole-containing ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. asianpubs.orgijper.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Common methods for the synthesis of such complexes involve the direct reaction of the ligand with a metal salt, often under reflux conditions in a solvent like ethanol. asianpubs.orgnih.gov The choice of solvent and reaction conditions can influence the final product's structure and coordination geometry.

Table 1: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Provided |

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H, C-S) upon complexation. ijper.org |

| ¹H and ¹³C NMR Spectroscopy | Provides information about the ligand's structure and the changes that occur upon coordination to a metal ion. nih.gov |

| UV-Vis Spectroscopy | Elucidates the electronic transitions within the complex, giving insights into its geometry and the nature of the metal-ligand bonding. dntb.gov.ua |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex, confirming its composition. ijper.orgekb.eg |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. asianpubs.orgekb.eg |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in assigning the geometry of paramagnetic complexes. nih.gov |

| Conductivity Measurements | Indicates the electrolytic nature of the complex. nih.gov |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. nih.gov |

These techniques collectively provide a comprehensive understanding of the structure and bonding in the metal complexes of this compound.

Theoretical Studies of Metal-Ligand Interactions and Bonding

Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the nature of metal-ligand interactions. nih.gov These computational methods can be used to calculate the optimized geometries of the complexes, predict their electronic structures, and analyze the bonding between the metal and the ligand. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of the chemical bonds within the complex. mdpi.com

These theoretical approaches have shown that the bonding in such complexes often has a significant electrostatic character, with charge transfer also playing a crucial role. mdpi.com The relative contributions of these interactions depend on the specific metal ion and the coordination environment. Theoretical studies can also help in understanding the reactivity of these complexes. researchgate.net

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from thiazole-based ligands have shown promise in various catalytic applications. The specific catalytic activity is highly dependent on the nature of the metal center and the coordination environment provided by the ligand. While direct catalytic applications of this compound complexes are not extensively documented in the provided context, related thiazole-containing complexes have been investigated for their catalytic potential.

The versatile coordination chemistry and the ability to stabilize various metal oxidation states make these complexes candidates for a range of catalytic transformations. The presence of both sulfur and nitrogen donor atoms can influence the electronic properties of the metal center, thereby tuning its catalytic activity.

Mechanistic Biological Studies and Molecular Interactions of 4 Methylamino Methyl Thiazole 2 Thiol

Molecular Docking and Receptor Binding Hypotheses

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a macromolecular target. ekb.eg For 4-((Methylamino)methyl)thiazole-2-thiol, docking studies hypothesize that its distinct structural features—the thiazole (B1198619) ring, the flexible (methylamino)methyl side chain, and the 2-thiol group—enable it to interact with a variety of biological receptors.

The nitrogen and sulfur atoms in the thiazole ring are predicted to form hydrogen bonds and coordinate with metallic ions in enzyme active sites. nih.gov The (methylamino)methyl side chain can engage in hydrogen bonding and electrostatic interactions, while the thiol group, a known nucleophile, may form covalent bonds or coordinate with metal centers within proteins. ekb.eg Docking studies on similar thiazole derivatives suggest potential binding to the active sites of kinases, proteases, and microbial enzymes. africaresearchconnects.comimpactfactor.orgmdpi.com For instance, interactions with cyclin-dependent kinases (CDKs) and bacterial enzymes like DNA gyrase are plausible targets, where the compound could occupy the ATP-binding pocket or other allosteric sites. africaresearchconnects.commdpi.com

Table 1: Hypothesized Molecular Interactions of this compound with Protein Targets

| Target Class | Potential Binding Site | Predicted Interactions |

| Protein Kinases (e.g., CDK, EGFR) | ATP-binding pocket | Hydrogen bonds with hinge region residues; Hydrophobic interactions with side chain. |

| Bacterial Enzymes (e.g., DNA Gyrase) | Active Site | Coordination of the thiol group with Mg2+ ions; Hydrogen bonding via the amino group. |

| Viral Proteases | Catalytic pocket | Covalent interaction via the thiol group; Pi-stacking of the thiazole ring. |

Enzyme Inhibition Mechanisms (Theoretical and In Vitro Model Systems)

Based on its structure, this compound is hypothesized to function as an enzyme inhibitor. The thiazole scaffold is present in numerous known inhibitors of enzymes crucial for cellular function and pathogen survival. nih.govnih.gov Theoretical and in vitro studies on related 2-aminothiazole (B372263) compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrases, cholinesterases, and neuronal nitric oxide synthase. nih.govnih.gov

The mechanism of inhibition could be competitive, where the compound competes with the natural substrate for the enzyme's active site. Alternatively, it could be non-competitive, binding to an allosteric site to induce a conformational change that inactivates the enzyme. The nucleophilic thiol group could also act as an irreversible inhibitor by forming a covalent bond with a key amino acid residue, such as cysteine, in the enzyme's active site. Studies on similar compounds suggest that the thiazole moiety can target enzymes like cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. africaresearchconnects.com

Table 2: Potential Enzyme Targets and Hypothesized Inhibition by this compound

| Enzyme Target | Potential Mechanism | Supporting Evidence from Analogs |

| Cyclin-Dependent Kinase 2 (CDK2) | Competitive ATP Inhibition | Thiazole derivatives show potent CDK inhibition. africaresearchconnects.com |

| Carbonic Anhydrase | Non-competitive Inhibition | 2-aminothiazoles inhibit human carbonic anhydrase isoenzymes I and II. nih.gov |

| Bacterial DNA Gyrase | Competitive Inhibition | Thiazole-containing compounds are known to target bacterial topoisomerases. |

| Neuronal Nitric Oxide Synthase (nNOS) | Competitive with L-arginine | 2-aminothiazole analogs have been synthesized as nNOS inhibitors. nih.gov |

Interaction with Biomolecular Targets at the Molecular and Cellular Level (Mechanism-focused)

At the molecular and cellular level, the interaction of this compound with its biomolecular targets is predicted to initiate a cascade of downstream events. Inhibition of key enzymes can disrupt critical cellular pathways. For instance, by inhibiting a protein kinase, the compound could block signal transduction pathways responsible for cell proliferation and survival. africaresearchconnects.com

Structure-Activity Relationship (SAR) and Ligand Design Hypotheses for Biological Targets

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on analogous thiazole compounds provide insights into how modifications to its functional groups could enhance potency and selectivity. ijper.orgnih.govresearchgate.net

The Thiazole Ring: This core scaffold is crucial for activity. Its aromatic nature allows for pi-stacking interactions, and the heteroatoms are key hydrogen bond acceptors or donors. ijper.org

The 2-Thiol Group: Often tautomerizing with the thiazol-2(3H)-thione form, this group is a potent hydrogen bond donor and can coordinate with metal ions. Replacing it could significantly alter binding affinity and mechanism.

The 4-((Methylamino)methyl) Side Chain: The length, flexibility, and basicity of this side chain are critical. Altering the alkyl group on the nitrogen (e.g., from methyl to ethyl) could probe for additional hydrophobic pockets in the binding site. The primary amine itself is a key interaction point. Studies on related compounds have shown that the presence of a methyl group can contribute significantly to binding and potency. nih.gov

Ligand design hypotheses often focus on modifying these substituents to optimize interactions with a specific biological target, aiming to improve efficacy and reduce off-target effects. nih.gov

Table 3: Structure-Activity Relationship (SAR) Hypotheses for this compound Derivatives

| Modification Site | Proposed Change | Hypothesized Effect on Activity | Rationale |

| Methylamino Group | Replacement of methyl with larger alkyl groups | Potentially increased or decreased affinity | Probes steric and hydrophobic limits of the binding pocket. |

| Methylamino Group | Conversion to a cyclic amine (e.g., piperidine) | Reduced flexibility, potentially increased selectivity | Conformational restriction can enhance binding to a specific target. |

| Thiazole Ring | Substitution at the 5-position | May enhance hydrophobic interactions | The 5-position is often a site for modification to improve potency. researchgate.net |

| 2-Thiol Group | Replacement with an amino or methoxy (B1213986) group | Altered binding mode and potential loss of activity | The thiol group is often critical for interaction with key residues or metal ions. |

Antimicrobial Activity Mechanisms (Theoretical/Cellular)

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. analis.com.mynih.gov The proposed antimicrobial mechanisms for this compound are multifaceted and target essential microbial processes.

One theoretical mechanism involves the disruption of the microbial cell membrane. Studies on 5-acetyl-4-methylthiazole derivatives have shown they can increase the permeability of the cell wall, leading to leakage of intracellular components and cell death. analis.com.my This is often assessed through crystal violet uptake assays, where compromised membranes allow the dye to enter the cell. analis.com.my Another significant mechanism is the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov

Furthermore, the compound could inhibit enzymes that are unique to microbial pathogens, ensuring selective toxicity. As mentioned, targets like the cell division protein FtsZ and tRNA modifying enzymes are promising avenues for its antibacterial action. nih.govresearchgate.net For fungi, a potential target is lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane. mdpi.com

Anticancer Activity Mechanisms (Theoretical/Cellular Apoptosis, Not Clinical)

The thiazole scaffold is a common feature in many compounds investigated for their anticancer potential. africaresearchconnects.commdpi.com The primary mechanism often involves the induction of apoptosis, or programmed cell death, in cancer cells. doi.orgnih.gov

Theoretical and cellular studies suggest that this compound could trigger apoptosis through multiple pathways. One major route is the intrinsic (mitochondrial) pathway. This involves the compound inducing mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. doi.org This, in turn, activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which dismantle the cell. doi.orgnih.gov

The compound may also influence the expression of key regulatory proteins in the apoptotic process. This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. doi.orgnih.gov Furthermore, some thiazole derivatives have been shown to cause cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating and making them more susceptible to apoptosis. africaresearchconnects.commdpi.com

Table 4: Potential Apoptotic Pathway Targets for this compound

| Protein Target | Role in Apoptosis | Hypothesized Effect of Compound |

| Bcl-2 | Anti-apoptotic | Downregulation, promoting apoptosis. doi.org |

| Bax | Pro-apoptotic | Upregulation, promoting mitochondrial permeabilization. nih.gov |

| Caspase-3 | Executioner caspase | Activation, leading to cellular degradation. doi.orgnih.gov |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Activation following cytochrome c release. nih.gov |

| p53 | Tumor suppressor | Upregulation, triggering cell cycle arrest and apoptosis. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methylamino Methyl Thiazole 2 Thiol

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the fragmentation pathways of 4-((methylamino)methyl)thiazole-2-thiol. Under typical electrospray ionization (ESI) conditions in positive ion mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula (C₅H₉N₂S₂).

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation and mechanistic analysis. The fragmentation of the [M+H]⁺ ion is predicted to follow several key pathways characteristic of thiazole (B1198619) derivatives and molecules with aliphatic amine side chains. sapub.org Common fragmentation patterns for substituted thiadiazoles and thiazoles often involve initial cleavage of the substituent groups followed by ring fragmentation. rsc.orgresearchgate.net

Predicted Fragmentation Pathways:

Alpha-Cleavage: A primary fragmentation is expected to be the cleavage alpha to the nitrogen atom in the side chain, resulting in the loss of a methyl group or the formation of a stable iminium ion.

Side-Chain Loss: Cleavage of the C4-CH₂ bond would lead to the loss of the entire (methylamino)methyl side chain (•CH₂NHCH₃), resulting in a prominent fragment corresponding to the thiazole-2-thiol ring.

Ring Cleavage: Following initial side-chain fragmentation, the thiazole ring itself can undergo cleavage, often initiated by the loss of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS), which is characteristic of sulfur- and nitrogen-containing heterocycles.

Impurity profiling via HRMS coupled with liquid chromatography (LC) allows for the sensitive detection and identification of process-related impurities from synthesis, such as unreacted starting materials, byproducts from side reactions, or degradation products.

| Predicted Fragment Ion | Proposed Structure/Loss | Calculated m/z (Monoisotopic) |

|---|---|---|

| [C₅H₉N₂S₂]⁺ | [M+H]⁺ | 161.0207 |

| [C₄H₆N₂S₂]⁺ | Loss of •CH₃ | 146.0000 |

| [C₄H₄NS₂]⁺ | Loss of CH₃NHCH₂• | 130.9785 |

| [C₃H₂NS]⁺ | Ring Fragment (Loss of side chain and CS) | 84.9908 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Tautomeric Studies

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides critical information on the proton and carbon environments and is particularly suited for studying the dynamic equilibrium between the thiol and thione tautomers. nih.govscience.gov In many related heterocyclic systems, the thione tautomer is favored, especially in the solid state and in polar solvents. science.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methylene (B1212753) bridge, and the N-methyl group. The chemical shift of the proton at the C5 position of the thiazole ring is a sensitive probe of the electronic environment of the ring. chemicalbook.comanalis.com.my The protons of the side chain (CH₂ and CH₃) will appear in the aliphatic region, and their coupling patterns can confirm connectivity. The N-H proton of the side chain and the proton on the ring nitrogen (in the thione form) or the S-H proton (in the thiol form) may appear as broad signals and can be identified by D₂O exchange experiments.

The ¹³C NMR spectrum provides complementary information. A key indicator of the dominant tautomeric form is the chemical shift of the C2 carbon. In the thione form, this carbon exists as a thiocarbonyl (C=S) and is expected to resonate at a significantly downfield chemical shift (typically >180 ppm), whereas in the thiol form (C-S), it would be further upfield. nih.gov Studies on similar 1,3,4-thiadiazole (B1197879) derivatives have confirmed the existence of keto-enol tautomerism by identifying distinct ketonic and enolic carbon signals. nih.gov

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C2 (C=S) | - | ~185-195 | Key indicator for thione tautomer. nih.gov |

| C4 | - | ~150-160 | Quaternary carbon attached to the side chain. |

| C5 | ~7.0-7.5 (s, 1H) | ~110-120 | Thiazole ring proton. asianpubs.org |

| -CH₂- | ~4.0-4.5 (s, 2H) | ~45-55 | Methylene bridge. |

| N-CH₃ | ~2.3-2.6 (s, 3H) | ~30-35 | N-methyl group. |

| N3-H | Broad, variable | - | Ring NH proton, exchangeable. |

| Side Chain N-H | Broad, variable | - | Side chain NH proton, exchangeable. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information on the functional groups and potential conformational states of this compound. The spectra are expected to be dominated by vibrations characteristic of the thiazole ring and the side chain, and they can offer strong evidence for the predominant tautomeric form.

Key vibrational modes to identify the thione tautomer include a strong C=S stretching band, typically found in the 1250-1050 cm⁻¹ region, and an N-H stretching vibration for the ring nitrogen around 3200-3100 cm⁻¹. researchgate.net Conversely, the presence of the thiol tautomer would be indicated by a weak S-H stretching band near 2600-2550 cm⁻¹ and the absence of the N-H ring stretch. rsc.org The S-H stretch is often weak in IR spectra but can sometimes be more easily observed in Raman spectra. rsc.orgrsc.org

Other important vibrations include:

N-H Stretching (Side Chain): A moderate band in the 3500-3300 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H (from C5-H) stretching above 3000 cm⁻¹ and aliphatic C-H (from CH₂ and CH₃) stretching below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1650-1400 cm⁻¹ region. researchgate.net

C-S Stretching: The C-S stretching modes of the ring typically appear in the fingerprint region between 700-600 cm⁻¹. rsc.org

Comparing the experimental spectra with those predicted by theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the definitive assignment of complex vibrational modes. nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group/Tautomer |

|---|---|---|

| ν(N-H) stretch (side chain) | 3500 - 3300 | -NH(CH₃) |

| ν(N-H) stretch (ring) | 3200 - 3100 | Thione Tautomer |

| ν(C-H) stretch (aromatic) | 3100 - 3000 | C5-H |

| ν(C-H) stretch (aliphatic) | 3000 - 2850 | -CH₂- and -CH₃ |

| ν(S-H) stretch | 2600 - 2550 (weak) | Thiol Tautomer. rsc.org |

| ν(C=N) / ν(C=C) stretch | 1650 - 1400 | Thiazole Ring |

| ν(C=S) stretch | 1250 - 1050 | Thione Tautomer. nih.gov |

| β(C-S-H) bend | ~900 - 800 | Thiol Tautomer. rsc.org |

| ν(C-S) stretch | 700 - 600 | Thiazole Ring. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For this compound, a crystal structure would unambiguously determine the dominant tautomeric form (thiol vs. thione) in the crystalline phase. Based on related structures, the thione form, stabilized by intermolecular hydrogen bonding, is often favored in the solid state. acs.orgresearchgate.net

A crystal structure would also elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the molecule would form extensive hydrogen-bonding networks. The N-H groups of the thiazole ring (thione form) and the side-chain amine can act as hydrogen bond donors, while the thiocarbonyl sulfur (C=S) and the ring nitrogen atoms can act as acceptors. acs.org These interactions can lead to the formation of dimers, chains, or more complex three-dimensional architectures. Furthermore, the analysis would reveal the conformation of the flexible (methylamino)methyl side chain relative to the plane of the thiazole ring.

Although no crystal structure for this specific compound has been reported, data from closely related thiazole derivatives can provide expected values for key bond lengths and angles. rsc.orgrsc.org

| Parameter | Predicted Information/Value |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (likely centrosymmetric, e.g., P2₁/c) |

| Dominant Tautomer | Predicted to be the thione form |

| Key Bond Length (C2=S2) | ~1.68 Å (indicative of C=S double bond) |

| Key Bond Length (C2-N3) | ~1.38 Å |

| Intermolecular Interactions | Strong N-H···S=C and N-H···N hydrogen bonds expected. acs.org |

Emerging Research Directions and Future Perspectives for 4 Methylamino Methyl Thiazole 2 Thiol

Rational Design of Next-Generation Thiazole-Based Compounds

The rational design of new therapeutic agents is a primary focus of modern medicinal chemistry, leveraging computational tools and a deep understanding of structure-activity relationships (SAR) to create more potent and selective molecules. Thiazole (B1198619) derivatives are frequently the subject of such studies due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Computer-aided drug design (CADD) plays a pivotal role in this process. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict how novel thiazole derivatives will interact with biological targets such as enzymes or receptors. rsc.orgmdpi.comrsc.orgscilit.com For instance, researchers have used in silico studies to design thiazole-based inhibitors for specific targets like SIRT2 in cancer or Bcl-2 antiapoptotic proteins. rsc.orgmdpi.comscilit.com These computational approaches allow for the virtual screening of large libraries of compounds and the optimization of lead structures before committing to synthetic work, thereby accelerating the discovery process. mdpi.comscilit.com

SAR studies on existing thiazole compounds provide critical insights for designing next-generation analogues. By systematically modifying substituents on the thiazole ring and observing the effect on biological activity, chemists can identify key pharmacophoric features. For example, studies have shown that the nature and position of substituents on the thiazole ring can dramatically influence the antimicrobial or anticancer potency of the resulting compounds. tandfonline.com The design of hybrid molecules, where the thiazole ring is combined with other pharmacologically active heterocycles like pyrazole (B372694) or quinoline, is another promising strategy to enhance biological activity. tandfonline.com

| Target/Activity | Structural Modification | Observed Effect on Activity | Reference Finding |

|---|---|---|---|

| Anticancer (SIRT2 Inhibition) | Replacement of an amine group with a ureide moiety. | Mimics the conformation of known inhibitors, potentially improving binding. | Computational studies suggest comparable molecular interaction fields to reference inhibitors. rsc.org |

| Anticancer (Bcl-2 Inhibition) | Introduction of diverse skeletal structures on the thiazole core. | Identified compounds with considerable activity against cancer cell lines. | Molecule 32 interacted with the Bcl-2 protein primarily via hydrophobic interactions. mdpi.comscilit.com |

| Antimicrobial (DNA Gyrase Inhibition) | Incorporation of thiourea (B124793) and 4-nitrobenzamide (B147303) moieties. | Resulted in potent inhibitors of DNA gyrase and topoisomerase IV. | Molecular modeling explained the superior binding of the active compounds to the enzymes. rsc.org |

| Antimicrobial | Clubbing thiazole with other heterocycles (e.g., pyrazoline, pyrazole). | Influences the biological activity of the entire molecule. | 2-Pyrazoline and pyrazole are important scaffolds in anti-infective drugs. tandfonline.com |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The unique structural features of 4-((Methylamino)methyl)thiazole-2-thiol make it an intriguing candidate for the construction of complex, self-assembled architectures.

The thiazole ring itself, being an aromatic heterocycle, can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. researchgate.net Furthermore, the nitrogen atom in the thiazole ring and the nitrogen of the methylamino group can act as hydrogen bond acceptors, while the N-H of the methylamino group and the S-H of the thiol group can serve as hydrogen bond donors. This capacity for multiple hydrogen bonds allows for the formation of extensive one-, two-, or three-dimensional networks. nih.govresearchgate.net The interplay of these interactions can guide the self-assembly of molecules into well-defined crystalline structures with unique properties. nih.govresearchgate.net

The nitrogen and sulfur atoms within the thiazole-2-thiol core are excellent coordination sites for metal ions. This allows for the use of such molecules as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netnih.gov MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, catalysis, and sensing. rsc.orgrsc.org By functionalizing thiazole-based ligands, researchers can tune the pore size, shape, and chemical environment of MOFs to achieve specific functionalities. rsc.orgmdpi.com For example, thiazolothiazole-based MOFs have been developed for fluorescence sensing and bioimaging. rsc.orgrsc.org The ability of the thiol group to coordinate with a variety of soft metal ions further expands the possibilities for creating diverse and functional supramolecular structures.

Advanced Materials Science Applications (Theoretical Frameworks)

The unique electronic and optical properties of thiazole-containing compounds make them promising candidates for applications in advanced materials science. wikipedia.org Theoretical frameworks, particularly those based on quantum chemistry, are essential for predicting the properties of these materials and guiding their development.

Thiazole derivatives have been investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). wikipedia.org The aromatic nature of the thiazole ring facilitates π-electron delocalization, which is fundamental for charge transport. acs.org Theoretical calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the electronic and optical properties of the material.

Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are particularly interesting. These molecules are rigid, coplanar, and possess electron-accepting properties, making them excellent building blocks for semiconducting materials. nih.gov Their planar structure allows for efficient intermolecular π-π overlap, which is crucial for charge mobility in organic semiconductors. nih.gov Theoretical models can help in designing new thiazole-based molecules with tailored electronic properties for specific applications, for instance, by modifying substituents to tune the bandgap or enhance charge carrier mobility.

| Application Area | Relevant Property | Theoretical Basis | Reference Finding |

|---|---|---|---|

| Organic Electronics (OLEDs, OPVs, OFETs) | Charge transport, tunable energy levels, stability. | The π-electron delocalization of the aromatic thiazole ring facilitates charge movement. | Thiazole-based polymers exhibit excellent charge transport properties. wikipedia.org |

| Semiconductors | High oxidative stability, rigid planar structure. | Fused thiazolo[5,4-d]thiazole systems are electron-deficient and enable efficient intermolecular π–π overlap. | These materials are attractive for applications in organic photovoltaics. nih.gov |

| Luminescent Materials / Sensors | Fluorescence, photochromism, electrochromism. | The rigid and conjugated thiazole core can act as a fluorophore. Coordination with metals can create luminescent MOFs. | Thiazolo[5,4-d]thiazole is a planar, rigid, and conjugated molecule, making it an optimal fluorophore. mdpi.com |

| Nonlinear Optical Materials | High molecular polarizability. | The delocalized π-electron system can be manipulated by electron-donating and withdrawing groups to enhance nonlinear optical responses. | Thiazole-derived compounds have potential in the production of photochromes and molecular switches. nih.gov |

Methodological Advancements in Characterization and Analysis

The precise characterization and analysis of any new chemical compound are fundamental to understanding its properties and potential applications. For thiazole derivatives like this compound, a suite of modern analytical techniques is employed to confirm its structure, purity, and conformational properties.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound. Spectroscopic methods are indispensable for structural elucidation. Fourier-transform infrared (FTIR) spectroscopy helps identify characteristic functional groups, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. researchgate.netresearchgate.netnih.govacs.org

For determining the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, which is crucial for understanding intermolecular interactions in supramolecular assemblies.

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for characterization. researchgate.net DFT calculations can predict spectroscopic data (like IR and NMR spectra), which can then be compared with experimental results to validate the proposed structure. researchgate.net These theoretical studies also provide insights into the electronic properties, stability, and reactivity of the molecule, offering a deeper understanding that complements experimental observations. researchgate.net

Prospects in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target or analyte, allowing for its detection or modulation. The structure of this compound contains several features that make it a promising scaffold for the development of novel chemical probes.

The thiazole ring can serve as a core component of a fluorophore. Thiazole and its fused derivatives, like benzothiazole, are known to exhibit fluorescence, often through mechanisms like excited-state intramolecular proton transfer (ESIPT). nih.gov By strategically modifying the substituents on the thiazole ring, its photophysical properties can be tuned to create "turn-on" or ratiometric fluorescent probes. nih.gov

The functional groups of the molecule—the secondary amine and the thiol—can act as recognition sites or reactive centers. The thiol group is particularly noteworthy as it is reactive towards various species and is a common target for probe design. Probes for thiols often work through mechanisms like disulfide exchange or Michael addition. A probe based on the this compound scaffold could be designed where the interaction of an analyte with the thiol or amine group triggers a change in the fluorescence of the thiazole core, enabling detection. For example, a probe could be developed where the thiol group is initially masked, quenching fluorescence. Reaction with a specific analyte could unmask the thiol, leading to a "turn-on" fluorescent signal. Such probes could find applications in detecting biologically relevant thiols, metal ions, or reactive oxygen species in environmental or biological samples. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.